molecular formula C8H4Cl3N3O5 B11686125 2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide

2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide

Cat. No.: B11686125
M. Wt: 328.5 g/mol
InChI Key: JTXXUBAUZSWINR-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2,4-dinitrophenyl)acetamide is an organic compound with the molecular formula C8H4Cl3N3O5 It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further substituted with a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide typically involves the reaction of 2,4-dinitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes acylation to yield the final product. The reaction conditions generally include:

    Reagents: 2,4-dinitroaniline, trichloroacetyl chloride, pyridine

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Nucleophilic Substitution: Substituted acetamides

    Reduction: 2,2,2-Trichloro-N-(2,4-diaminophenyl)acetamide

    Hydrolysis: Trichloroacetic acid and 2,4-dinitroaniline

Scientific Research Applications

2,2,2-Trichloro-N-(2,4-dinitrophenyl)acetamide has several applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: Similar in structure but lacks the dinitrophenyl group.

    2-Chloro-N-(2,4-dinitrophenyl)acetamide: Similar but with a single chlorine atom instead of three.

    2,2,2-Trichloro-N-(2,6-dinitrophenyl)acetamide: Similar but with different substitution on the phenyl ring.

Uniqueness

2,2,2-Trichloro-N-(2,4-dinitrophenyl)acetamide is unique due to the presence of both trichloromethyl and dinitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H4Cl3N3O5

Molecular Weight

328.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(2,4-dinitrophenyl)acetamide

InChI

InChI=1S/C8H4Cl3N3O5/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14(18)19/h1-3H,(H,12,15)

InChI Key

JTXXUBAUZSWINR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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